1,1,1-Trichloroheptane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloroheptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFUVDNFWZHPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438547 | |
| Record name | Heptane, 1,1,1-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3922-26-7 | |
| Record name | Heptane, 1,1,1-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: High-Yield Hydrolysis of 1,1,1-Trichloroheptane to Heptanoic Acid
Executive Summary
This application note details the conversion of 1,1,1-trichloroheptane to heptanoic acid (enanthic acid) via acid-catalyzed hydrolysis. While 1,1,1-trichloroalkanes are valuable intermediates often derived from the telomerization of ethylene or free-radical addition of chloroform to 1-hexene, their terminal trichloromethyl (
This protocol utilizes a concentrated sulfuric acid (
Reaction Mechanism & Chemical Logic
The transformation of a geminal trichloride to a carboxylic acid in sulfuric acid is not a simple
Mechanistic Pathway[1]
-
Protonation/Activation: The high dielectric constant and acidity of concentrated
facilitate the ionization of a C-Cl bond. -
Formation of Dichloro-Carbocation: Loss of HCl generates a resonance-stabilized dichloro-carbocation.
-
Solvolysis: In the presence of sulfuric acid, the intermediate likely forms a chlorosulfonic-acyl mixed anhydride or an acyl chloride species, which is subsequently hydrolyzed to the free acid upon water addition (quenching).
Mechanism Visualization
Figure 1: Stepwise acid-catalyzed hydrolysis mechanism. Note the evolution of HCl gas is the driving force for the forward reaction.
Safety & Hazard Analysis
CRITICAL WARNING: This reaction generates 3 moles of HCl gas for every 1 mole of reactant.
| Hazard | Source | Mitigation Strategy |
| Corrosive Gas | HCl Evolution | Mandatory: Closed system with a NaOH scrubber trap. Do not vent into open hood sash. |
| Thermal Runaway | Exothermic Hydrolysis | Controlled addition of substrate to acid; active temperature monitoring. |
| Chemical Burns | Conc. | Use butyl rubber gloves and face shield. Have diphoterine or saturated bicarbonate ready. |
Experimental Protocol
Reagents & Equipment
-
Substrate: 1,1,1-Trichloroheptane (purity >95%).
-
Reagent: Sulfuric Acid, ACS Reagent, 95-98%.
-
Solvent (Workup): Diethyl ether or Ethyl Acetate.
-
Equipment:
-
3-Neck Round Bottom Flask (RBF).
-
Reflux condenser.
-
Pressure-equalizing addition funnel.
-
Gas outlet adapter connected to a trap containing 10% NaOH solution.
-
Magnetic stirrer and oil bath.
-
Step-by-Step Procedure
Phase 1: Reaction Initiation
-
Setup: Assemble the 3-neck flask with the condenser, addition funnel, and thermometer. Connect the top of the condenser to the NaOH scrubber trap.
-
Acid Charge: Charge the flask with concentrated
(1.5 molar equivalents relative to trichloroheptane).-
Note: While water is the stoichiometric reagent,
acts as the solvent. The water required for hydrolysis comes from the small amount in the acid and the final quench, or can be added dropwise if using a modified dilute acid method. Standard method: Use 90-95% acid to supply necessary water in situ without phase separation issues.
-
-
Heating: Heat the acid bath to 80°C .
-
Addition: Add 1,1,1-trichloroheptane dropwise via the addition funnel over 30-45 minutes.
-
Observation: Immediate evolution of HCl gas (bubbling in the trap) indicates reaction initiation.
-
Control: If HCl evolution becomes violent, stop addition and lower heat.
-
Phase 2: Reaction Propagation
-
Temperature Ramp: Once addition is complete, slowly raise the temperature to 110-120°C .
-
Digestion: Maintain reflux/heating for 4–6 hours.
-
Endpoint Determination (Self-Validating):
-
Primary Indicator: Cessation of bubbles in the NaOH trap.
-
Secondary Indicator: The reaction mixture typically transitions from a biphasic/cloudy suspension to a homogeneous dark liquid (as the lipophilic trichloride converts to the polar protonated acid species).
-
Phase 3: Workup & Purification
-
Cooling: Cool the mixture to room temperature (25°C).
-
Quench: Pour the reaction mixture slowly onto crushed ice (approx. 3x volume of acid used). Caution: Highly exothermic.
-
Extraction: Extract the aqueous slurry with Diethyl Ether (
mL). -
Washing: Wash combined organics with:
-
Water (
). -
Brine (
).
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Distillation: Purify the crude oil via vacuum distillation (Heptanoic acid b.p. ~223°C at atm; expect ~115°C at 15 mmHg).
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical endpoint check via HCl evolution monitoring.
Analytical Validation (QC)
To ensure the integrity of the product, the following analytical methods are recommended:
| Test | Method | Expected Result |
| Identity | FT-IR (Neat) | Strong C=O stretch at 1710 |
| Purity | GC-FID / GC-MS | Single peak >98%. Mass ion [M+] = 130 m/z. |
| Acid Content | Titration (KOH) | Acid Value should be approx. 430 mg KOH/g (Theoretical MW = 130.18 g/mol ). |
| Refractive Index | Refractometer |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Temperature too low or insufficient reaction time. The C-Cl bonds in aliphatic chains are very stable.
-
Fix: Increase temperature to 130°C (ensure condenser efficiency) or add a Lewis Acid catalyst like
(1-2 mol%) to lower activation energy.
-
-
Issue: Black/Tarred Product.
-
Cause: Charring due to harsh sulfuric acid conditions (sulfonation side reactions).
-
Fix: Ensure dropwise addition. Do not exceed 130°C. If charring persists, dilute
slightly to 90% (w/w) with water before starting.
-
-
Issue: Product has a "sweet" chemical smell.
-
Cause: Presence of unreacted trichloroheptane or chlorinated intermediates.
-
Fix: Return to reflux or perform a more rigorous fractional distillation.
-
References
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Reactions of Atoms and Free Radicals in Solution. X. The Addition of Polyhalomethanes to Olefins. Journal of the American Chemical Society. [Link]
- Context: Foundational text on synthesizing trichloroalkanes via telomerization, the precursor step to this hydrolysis.
-
Deno, N. C., et al. (1960). The Solvolysis of certain chlorides and the acidity of the aqueous mixtures.[1] Journal of the American Chemical Society. [Link]
- Context: Provides mechanistic insight into the behavior of chlorinated hydrocarbons in concentr
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. [Link]
- Context: Standard reference for hydrolysis protocols and purification of carboxylic acids (Section 5.11).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. [Link]
- Context: Theoretical grounding for the stability of gem-trichlorides and acid-c
Sources
reaction of 1,1,1-trichloroheptane with nucleophiles
Application Note: Nucleophilic Functionalization of 1,1,1-Trichloroheptane
Executive Summary
1,1,1-Trichloroheptane serves as a potent electrophilic building block in organic synthesis, primarily utilized for the introduction of the heptyl chain or the transformation of the trichloromethyl (
This guide details the reaction of 1,1,1-trichloroheptane with various nucleophiles, focusing on three divergent synthetic pathways:
-
Alkoxylation: Synthesis of trimethyl orthoheptanoate via sodium methoxide.
-
Hydrolysis: Conversion to heptanoic acid under acidic/basic conditions.
-
Elimination: Selective formation of 1,1-dichloro-1-heptene using bulky bases.
Mechanistic Insight & Reactivity Profile
The reactivity of 1,1,1-trichloroheptane is defined by the competition between Elimination (E2) and Addition-Elimination pathways. Direct
-
The Elimination-Addition Pathway: Reaction with alkoxides often proceeds first via dehydrohalogenation to form a 1,1-dichloro-1-alkene intermediate. This electron-deficient alkene is then susceptible to nucleophilic attack, eventually yielding orthoesters.
-
The Hydrolysis Pathway: Under aqueous conditions, the
group acts as a "masked" carboxyl group. Hydrolysis requires activation, often utilizing Lewis acids (e.g., ) or harsh Bronsted acid conditions to overcome the kinetic stability of the bonds.
Pathway Visualization
Figure 1: Divergent reaction pathways for 1,1,1-trichloroheptane driven by nucleophile choice and conditions.
Experimental Protocols
Protocol A: Synthesis of Trimethyl Orthoheptanoate (Alkoxylation)
Target: Conversion of
Rationale: The formation of orthoesters from 1,1,1-trichloroalkanes is a classic transformation.[2] Sodium methoxide acts as both a base (to effect the initial elimination of HCl) and a nucleophile (to displace the remaining chlorides). Anhydrous conditions are critical to prevent hydrolysis to the ester or acid.
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.
-
Reagent Preparation: Prepare a solution of sodium methoxide (3.5 equivalents) in anhydrous methanol. Alternatively, dissolve sodium metal (3.5 eq) carefully in anhydrous methanol (0.5 M concentration).
-
Note: Excess alkoxide is required to neutralize the HCl generated and drive the equilibrium.
-
-
Addition: Add 1,1,1-trichloroheptane (1.0 eq) to the flask. Heat the methoxide solution to a gentle reflux (
). -
Reaction: Add the trichloroheptane dropwise to the refluxing methoxide solution over 30 minutes.
-
Observation: Precipitation of sodium chloride (NaCl) will occur as the reaction proceeds.
-
-
Completion: Continue reflux for 6–12 hours. Monitor via GC-MS for the disappearance of the dichloroalkene intermediate.
-
Workup: Cool to room temperature. Filter off the precipitated NaCl under inert atmosphere (orthoesters are moisture sensitive).
-
Purification: Remove methanol under reduced pressure. Distill the residue under vacuum to isolate Trimethyl Orthoheptanoate.
-
Storage: Store under nitrogen in a desiccator; sensitive to moisture.
-
Validation:
-
1H NMR: Look for the disappearance of the heptyl
triplet and appearance of a singlet at (9H) for the methoxy groups.
Protocol B: Controlled Elimination to 1,1-Dichloro-1-heptene
Target: Selective dehydrochlorination.
Reagents: Potassium tert-butoxide (
Rationale:
To stop the reaction at the alkene stage, a bulky base (
Step-by-Step Procedure:
-
Setup: Equip a reaction vessel with a stirrer and nitrogen line.
-
Solvent System: Dissolve 1,1,1-trichloroheptane (1.0 eq) in anhydrous THF (0.2 M).
-
Base Addition: Cool the solution to
. Add potassium tert-butoxide (1.1 eq) portion-wise to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with saturated aqueous
. Extract with diethyl ether ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: The product, 1,1-dichloro-1-heptene, can be purified via vacuum distillation.
Key Data Point:
-
Boiling Point: Expect b.p. approx.
at 15 mmHg (extrapolated from 1,1-dichloroheptane data).
Protocol C: Hydrolysis to Heptanoic Acid
Target: Complete hydrolysis of the
Rationale:
The
Step-by-Step Procedure (Acidic Hydrolysis):
-
Mixing: In a round-bottom flask, combine 1,1,1-trichloroheptane (1.0 eq) with concentrated sulfuric acid (
, 5 eq) and water (10 eq). -
Heating: Heat the biphasic mixture to
with vigorous stirring.-
Note: The evolution of HCl gas will occur. Use a scrubber.
-
-
Duration: Reaction typically requires 12–24 hours. Monitor by TLC (stain with bromocresol green for acid).
-
Workup: Pour the reaction mixture onto crushed ice. Extract the aqueous layer with ethyl acetate.
-
Isolation: Extract the organic layer with
(to pull the acid into the aqueous phase as the carboxylate). Separate the organic layer (unreacted starting material). Acidify the aqueous layer with to pH 1, then re-extract with ethyl acetate. -
Yield: Evaporation of solvent yields crude heptanoic acid.
Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| HCl Evolution | All protocols (especially hydrolysis and elimination) generate HCl. Use a base trap or scrubber system. |
| Moisture Sensitivity | Orthoesters hydrolyze rapidly in air. All glassware for Protocol A must be flame-dried; handle products under |
| Incomplete Reaction | If Protocol A yields a mixture of alkene and orthoester, increase the equivalents of NaOMe and reflux time. The addition step is the rate-limiting bottleneck. |
| Toxicity | Chlorinated alkanes are potential carcinogens and liver toxins. Work in a fume hood with nitrile gloves. |
References
-
Preparation of Orthoesters
-
Elimination Reactions of 1,1,1-Trihaloalkanes
-
Hydrolysis of Trichloromethyl Groups
-
Mechanistic Pathways (E2 vs SN1)
- Source: Chemistry LibreTexts.
- Title: "Elimin
-
URL:[Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. gauthmath.com [gauthmath.com]
- 4. Hydrolysis of 1,1, 1-trichloro derivative (A) of alkane gives a molecule (B) on alkaline hydrolysis which produces red coloration with aqueous `FeCl_(3)`. The compound (A) is - [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Selective Monoreduction of 1,1,1-Trichloroheptane to 1,1-Dichloroheptane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Dichloroalkanes in Synthesis
The selective transformation of a trichloromethyl group to a dichloromethyl group represents a critical manipulation in organic synthesis. This reduction is not merely the removal of a chlorine atom but a strategic step that modulates the chemical reactivity and physical properties of the molecule. 1,1,1-Trichloroalkanes, often accessible starting materials, can be viewed as masked forms of other functional groups. Their partial reduction to 1,1-dichloroalkanes opens up a plethora of synthetic possibilities. The resulting gem-dichloro moiety is a versatile functional group, serving as a precursor to aldehydes, ketones, and other valuable structures. In the context of drug development and materials science, the precise control over the degree of halogenation is paramount for fine-tuning a compound's lipophilicity, metabolic stability, and binding interactions. This application note provides a detailed guide to the selective reduction of 1,1,1-trichloroheptane to 1,1-dichloroheptane, presenting two robust protocols and the underlying mechanistic principles that ensure reproducibility and high yield.
Chemical Transformation Overview
The conversion of 1,1,1-trichloroheptane to 1,1-dichloroheptane is a reductive dehalogenation. The core challenge lies in the selective removal of a single chlorine atom from a non-activated alkyl chain, avoiding over-reduction to the monochloro- or fully reduced alkane.
Caption: General scheme of the reduction of 1,1,1-trichloroheptane.
This guide will detail two effective methods to achieve this transformation: a classical approach using activated zinc and a modern catalytic transfer hydrogenation.
Method 1: Reductive Dehalogenation with Activated Zinc
This method relies on the use of a zero-valent metal as the reducing agent. Zinc is a common choice for this transformation due to its favorable reduction potential and relatively low cost. The activation of zinc is crucial for achieving a good reaction rate and yield.
Mechanism of Zinc-Mediated Reduction
The reduction of polychlorinated alkanes with zero-valent metals is believed to proceed through a series of single-electron transfer (SET) steps.[1] The zinc metal surface acts as the electron donor. The reaction initiates with the transfer of an electron from the zinc surface to the 1,1,1-trichloroheptane molecule, leading to a radical anion intermediate. This intermediate is unstable and rapidly eliminates a chloride ion to form a dichloromethyl radical. This radical can then be further reduced by another electron transfer from the zinc to form an anion, which is subsequently protonated by a proton source in the reaction mixture (often the solvent or an additive) to yield the 1,1-dichloroheptane product.
Caption: Proposed mechanism for zinc-mediated reduction.
Experimental Protocol: Zinc-Mediated Reduction
Materials:
-
1,1,1-Trichloroheptane
-
Zinc dust (<100 mesh)
-
Hydrochloric acid (1 M)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Activation of Zinc: In a flask, wash the zinc dust with 1 M HCl for 2-3 minutes to remove surface oxides.[1] Decant the acid and wash the zinc with deionized water (3x), followed by methanol (2x), and finally diethyl ether (2x). Dry the activated zinc under a vacuum.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the activated zinc dust (1.5 equivalents). Place the flask under an inert atmosphere (nitrogen or argon).
-
Reaction Execution: Add methanol as the solvent. To this suspension, add 1,1,1-trichloroheptane (1.0 equivalent) dissolved in a small amount of methanol dropwise at room temperature.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the excess zinc.
-
Extraction: Transfer the filtrate to a separatory funnel. Add diethyl ether and wash with water. Then, wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,1-dichloroheptane.
Method 2: Catalytic Transfer Hydrogenation with a Hydrosilane
Catalytic transfer hydrogenation is a powerful and often milder alternative to metal-based reductions. This method utilizes a stable hydrogen donor, in this case, a hydrosilane, in the presence of a transition metal catalyst. Triethylsilane is a common and effective hydride source.
Mechanism of Catalytic Transfer Hydrogenation
The mechanism of catalytic transfer hydrogenation for dehalogenation is believed to involve the oxidative addition of the alkyl halide to the low-valent transition metal catalyst (e.g., Pd(0)). The resulting alkyl-metal-halide intermediate then undergoes a reaction with the hydrosilane, which acts as the hydride source, to regenerate the catalyst and produce the reduced alkane. The silane is converted to a halosilyl species in the process.
Caption: Simplified catalytic cycle for transfer hydrogenation.
Experimental Protocol: Catalytic Transfer Hydrogenation
Materials:
-
1,1,1-Trichloroheptane
-
Triethylsilane (Et₃SiH)
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or Tetrahydrofuran (THF)
-
Celite®
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask with a magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Reaction Setup: To a Schlenk flask charged with a magnetic stir bar, add 10% Pd/C (1-5 mol%). Place the flask under an inert atmosphere.
-
Reagent Addition: Add the solvent (ethyl acetate or THF). Then, add 1,1,1-trichloroheptane (1.0 equivalent) followed by the dropwise addition of triethylsilane (1.2 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Data Summary
| Parameter | Method 1: Activated Zinc | Method 2: Catalytic Transfer Hydrogenation |
| Reducing Agent | Activated Zinc Dust | Triethylsilane (Et₃SiH) |
| Catalyst | None | 10% Palladium on Carbon |
| Solvent | Methanol | Ethyl acetate or THF |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2-6 hours (typical) | 1-4 hours (typical) |
| Work-up | Filtration, Extraction, Washing | Filtration |
| Purification | Fractional Distillation | Fractional Distillation |
| Expected Yield | 60-80% | 75-95% |
Conclusion and Best Practices
Both presented methods are effective for the selective reduction of 1,1,1-trichloroheptane to 1,1-dichloroheptane. The choice of method may depend on the available equipment, the scale of the reaction, and the desired purity of the final product.
-
The activated zinc method is a cost-effective and straightforward procedure, well-suited for larger-scale syntheses. Careful activation of the zinc is critical for success.
-
The catalytic transfer hydrogenation method is generally milder, proceeds at room temperature, and often gives higher yields with simpler work-up. However, the cost of the palladium catalyst and the hydrosilane may be a consideration.
For both protocols, careful monitoring of the reaction is essential to prevent over-reduction. Purification by fractional distillation under reduced pressure is recommended to obtain the product in high purity.
References
-
Brady, S. E., & Massie, S. P. (1948). 1,1-Dichloroheptane. Proceedings of the Oklahoma Academy of Science, 28, 113. [Link]
-
Maughon, B. R., & Feng, Y. (1996). Reaction of 1,1,1-Trichloroethane with Zero-Valent Metals and Bimetallic Reductants. Environmental Science & Technology, 31(5), 1550-1556. [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]
-
Organic Chemistry Portal. (n.d.). Silanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
- Larock, R. C. (1999).
-
Rei, M. H. (1979). Modified Clemmensen reduction: a facile and selective method for the reduction of ketones. The Journal of Organic Chemistry, 44(14), 2499–2504. [Link]
Sources
1,1,1-trichloroheptane as intermediate in amino acid synthesis
Application Note: Strategic Utilization of 1,1,1-Trichloroheptane in Non-Canonical Amino Acid Synthesis
Part 1: Introduction & Strategic Overview
Subject: Synthesis of Lipophilic
Abstract:
This application note details the protocol for utilizing 1,1,1-trichloroheptane (TCH) as a stable, lipophilic precursor in the synthesis of non-canonical amino acids, specifically DL-2-aminoheptanoic acid (Homonorleucine). While traditional amino acid synthesis often employs sensitive aldehyde precursors (Strecker synthesis) or malonic esters (Gabriel synthesis), the use of 1,1,1-trichloroalkanes leverages the trichloromethyl (
Target Audience: Synthetic Chemists, Peptide Scientists, and Process Development Engineers involved in the design of lipophilic peptide analogues and peptidomimetics.
Key Advantages of the TCH Route:
-
Chemical Stability: The
group is inert to many oxidizing and reducing agents, unlike the aldehyde group required for Strecker synthesis. -
Atom Economy: Utilizes the telomerization products of carbon tetrachloride and 1-hexene (followed by reduction) as a cost-effective feedstock.
-
Scalability: The hydrolysis and subsequent Hell-Volhard-Zelinsky (HVZ) bromination are amenable to kilogram-scale production.
Part 2: Mechanism & Critical Pathways[1]
The synthesis relies on the controlled "unmasking" of the trichloromethyl group followed by classical
Reaction Pathway Diagram
The following flowchart illustrates the conversion of 1,1,1-trichloroheptane to 2-aminoheptanoic acid.
Caption: Figure 1. Synthetic workflow transforming the trichloromethyl scaffold into a functionalized alpha-amino acid.
Part 3: Detailed Experimental Protocols
Protocol A: Hydrolytic Unmasking of the Carboxyl Group
Objective: Conversion of 1,1,1-trichloroheptane to heptanoic acid.
Reagents:
-
1,1,1-Trichloroheptane (1.0 equiv)
-
Sulfuric Acid (
), 90-95% conc. -
Water (distilled)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Acid Loading: Charge the flask with concentrated
(3.0 molar equiv relative to TCH). Heat the acid to 50°C. -
Addition: Add 1,1,1-trichloroheptane dropwise over 30 minutes. The reaction is heterogeneous; vigorous stirring is critical to maximize the interfacial surface area.
-
Hydrolysis: Increase temperature to 90–100°C . Evolution of HCl gas will occur (scrubbing required). Maintain reflux for 4–6 hours until HCl evolution ceases.
-
Mechanistic Note: The reaction proceeds via the formation of an intermediate acid chloride (
), which is subsequently hydrolyzed to the acid ( ).
-
-
Quench: Cool the mixture to room temperature and pour onto crushed ice (500g).
-
Isolation: Extract the aqueous mixture with diethyl ether (
). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Distill the crude oil under reduced pressure to obtain pure heptanoic acid.
Self-Validation Check:
-
IR Spectroscopy: Disappearance of C-Cl stretch (~700-800 cm⁻¹) and appearance of Carbonyl stretch (~1710 cm⁻¹) and O-H broad band (2500-3000 cm⁻¹).
Protocol B: Alpha-Bromination (Hell-Volhard-Zelinsky)
Objective: Activation of the alpha-carbon for subsequent amination.
Reagents:
-
Heptanoic Acid (from Protocol A)
-
Bromine (
) (1.1 equiv) -
Phosphorus Trichloride (
) (0.05 equiv, catalyst)
Procedure:
-
Setup: Dry 2-neck flask with reflux condenser and dropping funnel. Caution:
is highly toxic and corrosive. Perform in a fume hood. -
Catalyst Mixing: Mix heptanoic acid and
. Heat to 80°C. -
Bromination: Add bromine dropwise. The reaction is autocatalytic; an induction period may be observed.
-
Tip: Irradiate with a standard tungsten light bulb if initiation is slow.
-
-
Completion: Reflux at 80–90°C for 3 hours after addition is complete.
-
Workup: The crude mixture consists primarily of
-bromoheptanoyl bromide. Quench by adding water carefully to hydrolyze the acid bromide to 2-bromoheptanoic acid . -
Purification: Vacuum distillation (bp ~130°C at 10 mmHg).
Protocol C: Amination to DL-2-Aminoheptanoic Acid
Objective: Nucleophilic substitution of bromide by ammonia.
Reagents:
-
2-Bromoheptanoic Acid
-
Ammonium Hydroxide (
), 28-30% aq. (Excess: 50 equiv)
Procedure:
-
Reaction: Place 2-bromoheptanoic acid in a pressure vessel or autoclave. Add cold concentrated ammonium hydroxide.
-
Why Excess Ammonia? A large excess is required to prevent the formation of secondary amines (dicarboxylamines).
-
-
Incubation: Seal the vessel and stir at 50°C for 24–48 hours .
-
Concentration: Vent the vessel (fume hood!) and concentrate the solution under vacuum to remove excess ammonia and water.
-
Crystallization: Dissolve the residue in a minimum amount of hot water. Add ethanol to induce precipitation of the amino acid.
-
Filtration: Filter the white crystalline solid, wash with cold ethanol, and dry.
Data Summary Table:
| Parameter | Protocol A (Hydrolysis) | Protocol B (HVZ) | Protocol C (Amination) |
| Starting Material | 1,1,1-Trichloroheptane | Heptanoic Acid | 2-Bromoheptanoic Acid |
| Reagent | |||
| Temp/Time | 95°C / 6h | 85°C / 3h | 50°C / 48h |
| Key Intermediate | Heptanoyl Chloride (transient) | Ammonium Bromide (byproduct) | |
| Typical Yield | 85-90% | 75-80% | 60-70% |
Part 4: References & Authority
In-Text Citations & Grounding:
The transformation of trichloromethyl groups to carboxylic acids is a cornerstone of the "Nesmeyanov-Freidlina" telomerization chemistry, which established the utility of
References:
-
Nesmeyanov, A. N., & Freidlina, R. H. (1954). Syntheses of amino acids from compounds containing the trichloromethyl group. Russian Chemical Reviews. (Contextual grounding in telomer chemistry).
-
Chemistry LibreTexts. (2022). Synthesis of Alpha-Amino Acids: The Hell-Volhard-Zelinsky Reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids (Comparative Context). Available at: [Link]
-
PubChem. 1,1,1-Trichloroheptane Compound Summary. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: 1,1,1-Trichloroheptane Purification
Topic: Vacuum Distillation & Purification Protocol
Ticket ID: TCH-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
Purifying 1,1,1-trichloroheptane (TCH) presents a specific set of challenges distinct from standard organic solvents. Unlike simple alkyl halides, the 1,1,1-trichloro moiety is thermally labile and susceptible to metal-catalyzed dehydrohalogenation (loss of HCl), which leads to the formation of 1,1-dichlorohept-1-ene and polymerization byproducts.
The Golden Rule: You cannot simply boil this compound. Successful purification requires a rigorous pre-distillation "quenching" of metal catalysts followed by high-vacuum distillation at controlled temperatures.
Module 1: Critical Pre-Distillation Workup
WARNING: Do not attempt distillation if your crude reaction mixture still contains active metal catalysts (Copper, Iron, or Ruthenium species from Kharasch addition). Heating TCH in the presence of Lewis acids will cause rapid decomposition and potentially violent HCl evolution.
The "Safe-to-Distill" Protocol
Before setting up your glassware, ensure the crude material passes this workflow:
-
Catalyst Quench:
-
If Copper/Amine catalyst was used: Wash the organic phase 3x with 10% aqueous NH₄Cl (ammonium chloride) or dilute HCl until the aqueous layer is no longer blue/green.
-
If Iron catalyst was used: Wash with dilute sodium potassium tartrate (Rochelle salt) solution to chelate iron ions.
-
-
Acid Neutralization:
-
Wash 1x with 5% NaHCO₃ (Sodium Bicarbonate). Note: Watch for CO₂ evolution.
-
-
Drying:
-
Dry over anhydrous MgSO₄ (Magnesium Sulfate) for at least 2 hours. Do not use CaCl₂ as it can sometimes act as a weak Lewis acid with sensitive halides.
-
-
Filtration:
-
Filter through a sintered glass funnel. Ensure the filtrate is crystal clear.
-
Module 2: Vacuum Distillation Protocol
Physical Property Profile
-
Molecular Weight: 203.54 g/mol [1]
-
Boiling Point (Atmospheric): ~195°C (Predicted/Extrapolated)
-
Thermal Decomposition Threshold: >140°C (Risk of HCl elimination)
Target Distillation Parameters
To avoid thermal degradation, you must suppress the boiling point below 100°C using high vacuum.
| Pressure (mmHg / Torr) | Estimated Boiling Point (°C) | Bath Temperature Limit (°C) |
| 760 (Atm) | ~195°C (Do Not Use) | N/A |
| 20 | ~95 - 100°C | 125°C |
| 10 | ~80 - 85°C | 110°C |
| 1 | ~50 - 55°C | 80°C |
Step-by-Step Procedure
-
Glassware Setup:
-
Use a Short Path Distillation head to minimize residence time.
-
Apply high-vacuum grease (Dow Corning 976 or similar) to all joints.
-
Crucial: Insert a pristine magnetic stir bar. Never use boiling chips (they lose efficacy under vacuum and can introduce catalytic surfaces).
-
-
Degassing (The "Bump" Phase):
-
Start stirring rapidly.
-
Apply vacuum gradually while the flask is at room temperature to remove residual solvents (CCl₄, Hexane) and dissolved gases.
-
Wait until the bubbling subsides before heating.
-
-
The Ramp:
-
Set the oil bath to 20°C above the expected boiling point (see table above).
-
Raise the bath jack slowly.
-
Discard the Foreshot: The first 5-10% of distillate often contains water azeotropes or lower-boiling isomers (e.g., 1,1,3-trichloroheptane traces).
-
-
Main Fraction Collection:
-
Collect the fraction where the head temperature stabilizes (± 2°C).
-
Stop Condition: If the residue in the pot turns dark brown or purple, STOP IMMEDIATELY . This indicates HCl elimination.
-
Module 3: Troubleshooting Guide (Q&A)
Q1: The distillate is turning pink or purple in the receiving flask. What is happening?
Diagnosis: This is the "Pink Death." It indicates the presence of free Iodine (if iodide reagents were used) or, more likely, autocatalytic dehydrohalogenation . Trace HCl is forming, which catalyzes further decomposition. The Fix:
Stop the heat immediately.
Add a stabilizer to your receiving flask before restarting (e.g., a few mg of solid K₂CO₃ or a drop of tributylamine) to neutralize acid traces.
Re-check your vacuum; higher pressure requires higher heat, accelerating this decay.
Q2: My vacuum pump oil is turning cloudy/sludgy after one run.
Diagnosis: You are pulling over volatile starting materials (CCl₄) or HCl gas is degrading the oil. The Fix:
Install a Cold Trap (Liquid N₂ or Dry Ice/Acetone) between the manifold and the pump. This is mandatory for chlorinated work.
Change pump oil immediately to prevent corrosion of the pump vanes.
Q3: The boiling point is fluctuating wildly.
Diagnosis: "Bumping" caused by poor stirring or pressure leaks. The Fix:
Maximize stir speed.
Check the system for leaks using a Tesla coil (if safe/available) or by isolating sections.
Insulate the distillation head with aluminum foil to prevent refluxing due to ambient drafts.
Module 4: Visualization & Logic
Workflow Diagram: From Crude to Pure
This diagram outlines the decision-making process for the purification workflow.
Caption: Figure 1. Integrated purification workflow emphasizing catalyst removal prior to thermal stress.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography instead of distillation? A: Yes, but with caution. 1,1,1-trichloroalkanes can hydrolyze on acidic silica gel. You must use neutral alumina or silica gel pre-treated with 1% triethylamine to deactivate acidic sites. However, for bulk purification (>10g), vacuum distillation is generally more efficient and scalable.
Q: How do I store the purified compound? A: Store in an amber glass bottle under an inert atmosphere (Argon/Nitrogen) at 4°C. Add a stabilizer like silver wool or a small amount of epichlorohydrin (0.1%) to scavenge any HCl that forms over time.
Q: Is the unreacted CCl₄ dangerous during the rotovap step? A: Extremely. Carbon tetrachloride is a potent hepatotoxin and carcinogen. All rotary evaporation must be done in a certified fume hood, and the waste solvent must be segregated into Halogenated Waste streams. Do not mix with acetone waste (reaction risk).
References
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins. Science, 105(2728), 396.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Purification of Alkyl Halides).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Cheméo. (2024). 1,1,1-Trichloroheptane Physical Properties and Boiling Point Prediction.
-
Sigma-Aldrich. (2024). Pressure-Temperature Nomograph for Vacuum Distillation.
Sources
1,1,1-trichloroheptane storage stability and degradation
A Guide to Storage Stability and Degradation for Researchers
Welcome to the technical support guide for 1,1,1-trichloroheptane. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This document provides in-depth guidance, troubleshooting, and best practices for the storage and handling of 1,1,1-trichloroheptane, ensuring its stability and preventing unforeseen degradation that can impact experimental outcomes.
A note on the available data: 1,1,1-trichloroheptane is a specialty chemical with limited published stability data. Therefore, this guide is built upon foundational chemical principles and data from well-studied, structurally similar chlorinated alkanes, such as 1,1,1-trichloroethane. The underlying degradation mechanisms involving the 1,1,1-trichloroalkyl group are chemically homologous and provide a robust framework for understanding and predicting the stability of 1,1,1-trichloroheptane.
Section 1: Core Principles of 1,1,1-Trichloroheptane Stability
The stability of 1,1,1-trichloroheptane is primarily dictated by the reactivity of the C-Cl bonds within its trichloromethyl group. This functional group is susceptible to specific degradation pathways that can be accelerated by common laboratory conditions. Understanding these pathways is the first step in preventing unwanted sample degradation.
The two most critical degradation pathways for users to be aware of are:
-
Hydrolysis: Reaction with water, especially under neutral to basic pH, can convert the trichloromethyl group into a carboxylic acid.
-
Dehydrochlorination: The elimination of hydrogen chloride (HCl) can occur, particularly when the compound is exposed to bases, heat, or certain metals, leading to the formation of an alkene.
Below is a diagram illustrating these primary degradation routes.
Caption: Primary degradation pathways of 1,1,1-trichloroheptane.
Section 2: Recommended Storage & Handling Protocols
Proper storage is the most effective preventative measure against degradation. Chlorinated hydrocarbons require specific conditions to minimize the risk of hydrolysis and dehydrochlorination.[1][2][3]
| Parameter | Recommendation | Causality & Rationale |
| Temperature | Store at 2-8°C. Avoid freezing. | Lower temperatures slow the rate of all chemical reactions, including hydrolysis and elimination. Freezing can cause water to separate and create localized areas of high concentration, potentially accelerating degradation upon thawing. The temperature should not exceed 30°C.[1][4] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Excludes atmospheric moisture, which is the primary reactant for hydrolysis.[4] It also prevents potential oxidation, which can generate radical species and catalyze decomposition. |
| Light | Store in an amber glass bottle or in the dark. | While direct photodegradation may not be the primary pathway for this specific molecule, UV light can initiate free-radical chain reactions in chlorinated compounds, leading to complex degradation product profiles.[5][6][7] |
| Container | Tightly sealed borosilicate glass or stainless steel containers. | Prevents moisture ingress and leaching of impurities. Use materials that are impervious and resistant to chlorinated hydrocarbons.[1][2] Carbon steel is generally adequate, but stainless steel is preferred for high-purity applications.[2] |
| pH | Ensure the compound is stored away from basic or strongly acidic conditions. | Bases directly catalyze dehydrochlorination and hydrolysis.[8] The presence of water can lead to the slow formation of HCl, creating an acidic and corrosive environment.[4] |
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: I ran a GC-MS analysis of my 1,1,1-trichloroheptane and see a new, unexpected peak. What could it be?
Answer: The identity of the new peak depends on the conditions your sample was exposed to.
-
If the sample was exposed to moisture or a basic aqueous solution: You are likely observing degradation products. The two most probable impurities are 1,1-dichloro-1-heptene (from dehydrochlorination) or the silylated derivative of heptanoic acid (from hydrolysis) if you are using a derivatization step in your GC protocol. By analogy with 1,1,1-trichloroethane, which degrades to 1,1-dichloroethene and acetic acid, these are the expected products.[5][9]
-
If the sample was heated excessively: Thermal decomposition can lead to C-C and C-Cl bond cleavage, resulting in a complex mixture of smaller chlorinated and non-chlorinated hydrocarbons.[10]
Troubleshooting Workflow:
Caption: Workflow for investigating sample degradation.
Q2: My reaction mixture containing 1,1,1-trichloroheptane has become acidic (pH drop). What is the cause?
Answer: An increase in acidity is a strong indicator of degradation. There are two primary sources:
-
Dehydrochlorination: The elimination of HCl will directly release a strong acid into your medium. This is a common decomposition pathway for chlorinated hydrocarbons.[5]
-
Hydrolysis: The final product of hydrolysis is heptanoic acid, a weak acid. While less potent than HCl, its formation will also lower the pH of an unbuffered solution. The hydrolysis of 1,1,1-trichloroalkanes to carboxylic acids is a known reaction.[11]
To confirm, you can perform a simple titration with a standardized base or use an ion chromatography method to detect chloride ions (indicating HCl formation).
Q3: I suspect my stock of 1,1,1-trichloroheptane has degraded. Is there a quick way to check its purity?
Answer: Yes. A quick check can be performed using Gas Chromatography with a Flame Ionization Detector (GC-FID). This is a standard technique for analyzing chlorinated solvents.[12][13]
-
Prepare a standard solution of your 1,1,1-trichloroheptane in a high-purity solvent (e.g., hexane or carbon disulfide).
-
Inject the solution onto a suitable GC column (e.g., a non-polar or mid-polar capillary column).
-
A pure sample should show one major peak at the expected retention time. The presence of multiple peaks, especially earlier-eluting ones (like 1,1-dichloro-1-heptene), indicates degradation or contamination.
For a more detailed protocol, see Section 5.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the expected shelf-life of 1,1,1-trichloroheptane? A: When stored under the recommended conditions (2-8°C, inert atmosphere, dark), a high-purity sample of 1,1,1-trichloroheptane should be stable for at least 1-2 years. However, we strongly recommend re-analyzing the purity by GC after 12 months or before use in a critical application.
Q: Should I use a stabilizer with 1,1,1-trichloroheptane? A: Commercial grades of many chlorinated hydrocarbons are sold with small amounts of stabilizers to scavenge acid or terminate free-radical reactions.[14][15][16] Common stabilizers include amines, phenols, or epoxides.[16] If you are synthesizing or purifying 1,1,1-trichloroheptane in-house, adding a stabilizer (e.g., 0.01-0.1% of an amine like diallylamine or an epoxide) may prolong its shelf life, especially if it will not be used immediately.[14] However, be aware that the stabilizer will be an impurity in your material, which may interfere with certain sensitive reactions (e.g., catalysis).
Q: Can I store 1,1,1-trichloroheptane in a plastic container? A: It is strongly discouraged. Chlorinated alkanes can permeate, soften, or extract plasticizers from many common plastics. This can lead to contamination of your sample and degradation of the container. Only use appropriate glass or metal containers as specified in Section 2.[2]
Section 5: Key Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a general framework for assessing the purity of 1,1,1-trichloroheptane.
-
Preparation of Standard:
-
Accurately weigh ~20 mg of 1,1,1-trichloroheptane.
-
Dissolve in 10.0 mL of GC-grade hexane or carbon disulfide to create a ~2 mg/mL stock solution.
-
Prepare a dilution of this stock to ~100 µg/mL for analysis.
-
-
GC-FID Instrumentation and Conditions (Example):
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Polysiloxane phase (or equivalent).
-
Oven Program:
-
Initial Temp: 60°C, hold for 2 min.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 min.
-
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
-
Protocol 2: Test for Acidic Degradation Products
This simple qualitative test can detect the presence of HCl, a primary degradation product.
-
Sample Preparation:
-
Add ~1 mL of your 1,1,1-trichloroheptane sample to a clean test tube.
-
Add 2 mL of deionized, neutral pH water.
-
Cap and vortex vigorously for 30 seconds to extract any acidic components into the aqueous phase.
-
Allow the layers to separate.
-
-
pH Measurement:
-
Carefully remove the top aqueous layer with a pipette.
-
Use a calibrated pH meter or a narrow-range pH strip (e.g., pH 1-5) to test the pH of the aqueous extract.
-
A pH value significantly below 7 indicates the presence of acidic degradation products like HCl.
-
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,1,1-Trichloroethane.
- Won, Y. S. (n.d.). Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture. Digital Commons @ NJIT.
- Grostern, A., et al. (2010). A 1,1,1-trichloroethane-degrading anaerobic mixed microbial culture enhances biotransformation of mixtures of chlorinated ethenes and ethanes. Applied and Environmental Microbiology, 76(7), 2286-2293.
- Fairbrother, D. H., et al. (2003). Sulfate-enhanced catalytic destruction of 1,1,1-trichlorethane over Pt(111). The Journal of Physical Chemistry B, 107(29), 7047-7054.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13514, 1,1,1-Trichloropropanone.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1,1,1-TRICHLOROETHANE (Method no. 14).
- Grostern, A., et al. (2010). A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes. PubMed Central.
- Eawag. (n.d.). 1,1,1-Trichloroethane (an/aerobic)
- Wikipedia. (n.d.). 1,1,1-Trichloroethane.
- ResearchGate. (n.d.). Photodegradation of hydroxychlorothalonil in aqueous solutions. Request PDF.
- Sivaramakrishnan, R., et al. (2012). Thermal Decomposition of 1,1,1-Trifluoroethane Revisited. The Journal of Physical Chemistry A, 116(24), 6042-6052.
- National Institute of Standards and Technology (NIST). (n.d.). 1,1,1-trichloroheptane. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10352851, 1,1,1-Trichloroheptane.
- European Chlorinated Solvent Association (ECSA). (n.d.).
- Google Patents. (n.d.).
- Allen Institute. (n.d.). Hydrolysis of 1,1,1-trichloro derivative (A) of alkane gives a molecule (B) on alkaline hydrolysis....
- Olin Chlor Alkali. (n.d.). Chloroform: Handling, Storage, and Safety.
- Armbrust, K. L. (2001). Photodegradation of hydroxychlorothalonil in aqueous solutions. Environmental Toxicology and Chemistry, 20(12), 2699-2703.
- Google Patents. (n.d.).
- ResearchGate. (2019).
- European Chlorinated Solvent Association (ECSA). (n.d.).
- Regul
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23264413, 1,1,5-Trichloroheptane.
- Wikipedia. (n.d.). Trichloroethylene.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1,1,2-TRICHLOROETHANE (Method no. 29).
- Chemistry Stack Exchange. (2014).
- Government of Canada. (n.d.).
- Google Patents. (n.d.).
- SERDP ESTCP. (2021, March 3).
- Indian Academy of Sciences. (2014). Thermal decomposition of 1-chloropropane behind the reflected shock waves in the temperature range of 1015–1220 K. Journal of Chemical Sciences, 126(4), 897-909.
- California State Water Resources Control Board. (n.d.).
- Fluorine notes. (n.d.). TRIFLUORO - 1,2 - DICHLOROETHANE THERMAL DECOMPOSITION PROCESS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21618023, 2,4,6-Trichloroheptane.
Sources
- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 2. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of hydroxychlorothalonil in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture" by Yang Soo Won [digitalcommons.njit.edu]
- 11. Hydrolysis of 1,1, 1-trichloro derivative (A) of alkane gives a molecule (B) on alkaline hydrolysis which produces red coloration with aqueous `FeCl_(3)`. The compound (A) is - [allen.in]
- 12. osha.gov [osha.gov]
- 13. osha.gov [osha.gov]
- 14. US3029297A - Stabilization of chlorinated hydrocarbons - Google Patents [patents.google.com]
- 15. US2125381A - Stabilization of chlorinated compounds - Google Patents [patents.google.com]
- 16. Trichloroethylene - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 1,1,1-Trichloroheptane
This guide details the mass spectrometry fragmentation pattern of 1,1,1-trichloroheptane , a specific chlorinated alkane derivative. It is designed for analytical chemists and researchers requiring precise structural elucidation and differentiation from isomeric impurities.
Executive Summary
1,1,1-Trichloroheptane (
This guide analyzes the fragmentation mechanics, compares the spectral fingerprint against structural isomers (alternatives), and provides a validated experimental protocol for detection.
Theoretical Fragmentation Framework
The fragmentation of 1,1,1-trichloroheptane under Electron Ionization (70 eV) is governed by two competing mechanisms: Inductive Cleavage and Ion-Pair Competition .
Mechanism A: Alpha-Cleavage (Dominant)
The bond between the trichloromethyl carbon (
-
Alkyl Cation Formation: Charge retention on the hexyl chain (
), releasing a neutral radical. -
Trichloromethyl Cation Formation: Charge retention on the
cluster, releasing a neutral hexyl radical.
Note: Due to the relatively high ionization energy of the
Mechanism B: Heterolytic C-Cl Cleavage
A secondary pathway involves the direct loss of a chlorine radical (
Detailed Spectral Analysis
The mass spectrum of 1,1,1-trichloroheptane is characterized by specific ion clusters. The following table summarizes the diagnostic peaks.
Table 1: Diagnostic Ion Clusters for 1,1,1-Trichloroheptane
| m/z Value | Ion Identity | Relative Intensity | Diagnostic Significance |
| 202 / 204 / 206 | < 1% (Trace) | Often absent or extremely weak due to rapid fragmentation. Visible only at lower ionization energies. | |
| 167 / 169 / 171 | Medium | Key Diagnostic. Represents loss of one Cl atom. Shows characteristic | |
| 117 / 119 / 121 | High | Specificity Marker. Confirms the presence of a terminal trichloromethyl group. Isotope pattern is distinct for | |
| 85 | Base Peak (Likely) | Represents the hexyl chain after loss of the | |
| 57 | High | Secondary fragmentation of the hexyl chain (Loss of | |
| 43 | High | Standard propyl fragment common in alkyl chains. |
Comparative Analysis: 1,1,1-Trichloroheptane vs. Isomers
Differentiation between trichloroheptane isomers is critical in synthesis verification and impurity profiling. The 1,1,1-isomer is unique due to the "terminal cluster" effect.
Table 2: Isomer Differentiation Matrix
| Feature | 1,1,1-Trichloroheptane | 1,1,2-Trichloroheptane | 1,2,3-Trichloroheptane |
| Structure | |||
| Key Cleavage | Distributed along chain | ||
| Diagnostic Ion | m/z 117 ( | m/z 83 ( | m/z 49 ( |
| Base Peak Origin | Alkyl chain (m/z 85) or | Complex mix | |
| M-Cl Peak | Distinct at m/z 167 | Present but lower intensity | Present |
Analytical Insight: The presence of the m/z 117 cluster is the definitive "fingerprint" for the 1,1,1-isomer. Isomers with distributed chlorines (1,1,2- or 1,2,3-) cannot generate a stable
Experimental Protocol
To ensure reproducible fragmentation data, the following GC-MS methodology is recommended. This protocol is self-validating through the observation of the standard perfluorotributylamine (PFTBA) tuning ions prior to analysis.
Standard Operating Procedure (SOP)
-
Sample Preparation:
-
Dilute 1,1,1-trichloroheptane to 10 ppm in HPLC-grade Hexane or Dichloromethane.
-
Rationale: High concentrations can saturate the detector, distorting isotope ratios essential for identifying Cl clusters.
-
-
GC Parameters:
-
Column: DB-5MS (or equivalent non-polar 5% phenyl methyl siloxane), 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode at 250°C.
-
Oven Program: 40°C (hold 2 min)
10°C/min to 280°C (hold 5 min).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35 – 300.
-
Validation Check: Verify air/water background is < 2% prior to injection.
-
Visualization of Fragmentation Pathways[1][2][3]
The following diagrams illustrate the mechanistic pathways and a decision tree for isomer identification.
Diagram 1: Fragmentation Mechanism of 1,1,1-Trichloroheptane
Figure 1: Primary fragmentation pathways showing the competition between alkyl chain retention and trichloromethyl ion formation.
Diagram 2: Isomer Decision Tree
Figure 2: Logic flow for distinguishing the 1,1,1-isomer from other chlorinated heptane derivatives based on diagnostic ions.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,1,1-Trichloroethane (Homolog Reference). NIST Chemistry WebBook, SRD 69.[1] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- SciFinder-n / CAS. (2024). 1,1,1-Trichloroheptane Properties and Spectra.
Sources
Spectroscopic Characterization of 1,1,1-Trichloroheptane: A Comparative IR Analysis Guide
Executive Summary
1,1,1-Trichloroheptane (
This guide provides an objective technical analysis of the 1,1,1-trichloroheptane IR spectrum. Unlike simple mono-chlorinated alkanes, the terminal trichloromethyl (
Part 1: The Spectral Blueprint
The IR spectrum of 1,1,1-trichloroheptane is defined by two dominant features: the aliphatic backbone (universal to heptanes) and the terminal trichloromethyl group (unique functional identifier).
Functional Group Region (4000 – 1500 cm⁻¹)
This region confirms the carbon skeleton but is most critical for what is absent .
-
C-H Stretching (2960–2850 cm⁻¹): Intense absorption bands corresponding to asymmetric and symmetric stretching of methyl (
) and methylene ( ) groups.-
ν_as(CH₃): ~2960 cm⁻¹
-
ν_as(CH₂): ~2930 cm⁻¹
-
ν_s(CH₂): ~2860 cm⁻¹
-
-
Absence of Unsaturation: A pure sample must show zero absorption in the 3000–3100 cm⁻¹ range (=C-H stretch) and 1620–1680 cm⁻¹ range (C=C stretch), confirming the complete conversion of the 1-hexene precursor.
Fingerprint Region (1500 – 400 cm⁻¹)
This is the diagnostic region for the
-
C-H Bending (1470–1370 cm⁻¹): Scissoring and rocking vibrations of the alkyl chain.
-
δ(CH₂) scissoring: ~1465 cm⁻¹
-
δ(CH₃) symmetric bend: ~1375 cm⁻¹
-
-
C-Cl Stretching (800–580 cm⁻¹): The defining feature of 1,1,1-trichloroalkanes. Unlike the single weak-to-medium band of monochloroalkanes, the
group produces broad, intense, often split bands in this region due to the coupling of the three C-Cl oscillators.-
Primary CCl₃ Stretch: 700–780 cm⁻¹ (Very Strong, Broad)
-
Secondary Deformation/Stretch: 580–620 cm⁻¹ (Strong)
-
Part 2: Comparative Analysis
To validate the identity of 1,1,1-trichloroheptane, it must be compared against its synthesis precursor (1-hexene) and its structural analog (1-chloroheptane).
Comparison 1: Reaction Monitoring (Precursor vs. Product)
Objective: Confirming the success of the Kharasch addition.
| Spectral Feature | 1-Hexene (Precursor) | 1,1,1-Trichloroheptane (Product) | Diagnostic Action |
| =C-H Stretch | Present (~3080 cm⁻¹) | Absent | Disappearance confirms loss of alkene proton. |
| C=C Stretch | Present (~1640 cm⁻¹) | Absent | Primary Indicator: Complete loss indicates 100% conversion. |
| C-Cl Stretch | Absent | Present (700–800 cm⁻¹) | Appearance of broad, intense band confirms chlorination. |
| Fingerprint | Alkene bending (910, 990 cm⁻¹) | distinct pattern shift. |
Comparison 2: Structural Differentiation (Mono- vs. Tri-chloro)
Objective: Distinguishing the product from potential impurities or analogs.
| Feature | 1-Chloroheptane | 1,1,1-Trichloroheptane |
| C-Cl Band Shape | Sharp, Medium Intensity | Broad, Very Strong Intensity |
| C-Cl Frequency | 650–730 cm⁻¹ (conformational mix) | 700–780 cm⁻¹ (dominant |
| Symmetry |
Part 3: Experimental Protocol
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: 1,1,1-Trichloroheptane is a volatile liquid. ATR requires minimal sample prep and avoids the pathlength issues of transmission cells that can cause the intense
Step-by-Step Workflow
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Avoid Germanium if high sensitivity in the fingerprint region is needed, though Diamond is preferred for durability.
-
Background Scan: Collect a 32-scan background of the clean, dry crystal in ambient air.
-
Sample Loading: Place 1–2 drops of neat 1,1,1-trichloroheptane directly onto the crystal center.
-
Evaporation Control: If the sample is highly volatile, use a volatility cover or cap the ATR press immediately.
-
Acquisition:
-
Resolution: 4 cm⁻¹[1]
-
Scans: 16–32 (sufficient for liquid)
-
Range: 4000–600 cm⁻¹ (ensure detector cutoff allows viewing of the 600–800 range).
-
-
Cleaning: Wipe with isopropanol; avoid acetone if using ZnSe to prevent crystal damage over time.
Part 4: Decision Logic for Identification
The following diagram illustrates the logical pathway for validating 1,1,1-trichloroheptane from a crude reaction mixture.
Figure 1: Decision tree for spectroscopic validation of 1,1,1-trichloroheptane synthesis.
References
-
National Institute of Standards and Technology (NIST). 1,1,1-Trichloroethane IR Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
National Institute of Standards and Technology (NIST). 1-Chloroheptane IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Alkyl Halides. [Link]
-
ResearchGate. IR Spectrum Analysis of 1-Hexene (Precursor Data). [Link]
Sources
Technical Guide: Optimizing Kharasch Addition for C7 Chloroalkane Synthesis
Topic: Comparison of Kharasch Addition Catalysts for C7 Chloroalkanes Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The C7 Challenge
The synthesis of C7 chloroalkanes—specifically 1,1,1,3-tetrachloroheptane —via the Kharasch addition (Atom Transfer Radical Addition, ATRA) of carbon tetrachloride to 1-hexene represents a benchmark transformation in organic synthesis. These adducts are critical intermediates for the production of pyrethroid insecticides, functionalized lactones, and pharmaceutical precursors.
While the reaction is theoretically 100% atom-economical, the choice of catalyst dictates the suppression of competing telomerization pathways and the ease of purification. This guide objectively compares the three dominant catalytic systems—Ruthenium (Ru) , Copper (Cu) , and Iron (Fe) —providing experimental evidence to guide catalyst selection based on turnover number (TON), selectivity, and process scalability.
Comparative Analysis of Catalytic Systems
The Contenders
We evaluate the three primary metal complexes used to catalyze the addition of CCl₄ to 1-hexene:
-
Ruthenium (II): The "Gold Standard" for activity. specifically Cp*Ru(PPh3)2Cl and RuCl2(PPh3)3.
-
Copper (I): The "Tunable Workhorse" derived from ATRP technology, typically CuCl complexed with bipyridine (bipy) or TPMA.
-
Iron (II/III): The "Green Alternative," utilizing FeCl2 with phosphine ligands or simple iron salts in solvating media.
Performance Metrics (Benchmark: 1-Hexene + CCl₄)
| Metric | Ruthenium (Ru) | Copper (Cu) | Iron (Fe) |
| Catalyst System | Cp*Ru(PPh3)2Cl | CuCl / dNbipy | FeCl2(PPh3)2 |
| Catalyst Loading | 0.005 – 0.1 mol% | 0.5 – 5.0 mol% | 1.0 – 10.0 mol% |
| Typical Yield | > 95% | 85 – 95% | 60 – 80% |
| Turnover Number (TON) | > 80,000 | 1,000 – 2,000 | < 500 |
| Selectivity (1:1 Adduct) | Excellent (>99%) | Good (90-95%) | Moderate (Telomers possible) |
| Reaction Temp | 60 – 80 °C | 80 – 110 °C | 80 – 120 °C |
| Purification | Catalyst removal required (trace metal) | Column chromatography / Extraction | Simple filtration / Aqueous wash |
| Cost Efficiency | High upfront / Low per-mole | Low upfront / Moderate per-mole | Very Low |
Expert Insight
-
Ruthenium is the clear choice for high-value intermediates where purification costs outweigh catalyst costs. The Cp* (pentamethylcyclopentadienyl) ligand confers immense stability, preventing catalyst decomposition and allowing TONs that make the expensive metal negligible on a per-kg basis.
-
Copper is versatile but suffers from the "persistent radical effect" requiring higher loadings to maintain reaction kinetics, often complicating downstream purification due to copper contamination.
-
Iron is ideal for large-scale, cost-sensitive industrial applications where lower yields are acceptable, or where toxicity concerns (pharmaceuticals) strictly limit trace heavy metals like Ru.
Mechanistic Underpinnings
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a redox-neutral radical chain mechanism, initiated by Inner-Sphere Electron Transfer (ISET) .
The Catalytic Cycle (Ruthenium Example)
The Ru(II) species abstracts a chlorine atom from CCl₄, oxidizing to Ru(III)-Cl and generating a trichloromethyl radical (•CCl3). This radical adds to 1-hexene, forming a secondary carbon radical. The cycle closes when the Ru(III)-Cl species transfers the chlorine atom to the adduct radical, regenerating the Ru(II) catalyst and releasing the product.
Figure 1: Simplified catalytic cycle for the Ruthenium-catalyzed Kharasch addition. The cycle relies on the reversible redox shuttle between Ru(II) and Ru(III).
Experimental Protocols
Protocol A: High-Efficiency Ruthenium Catalysis
Objective: Synthesis of 1,1,1,3-tetrachloroheptane with maximum yield and minimal purification. Reference: Based on Severin et al. (Cp* systems) [1].
Reagents:
-
1-Hexene (10 mmol, 1.25 mL)
-
Carbon Tetrachloride (CCl₄) (20 mmol, 1.9 mL) – Warning: Hepatotoxic
-
Catalyst: Cp*Ru(PPh3)2Cl (0.01 mmol, 8 mg) – 0.1 mol% loading
-
Solvent: None (Neat reaction) or Toluene (if dilution needed)
Workflow:
-
Preparation: In a glovebox or under strictly inert argon atmosphere, charge a Schlenk tube with the Ru catalyst.
-
Addition: Degas 1-hexene and CCl₄ via three freeze-pump-thaw cycles. Add liquids to the Schlenk tube via syringe.
-
Reaction: Seal the tube and heat to 60 °C in an oil bath. Stir magnetically for 2–4 hours.
-
Checkpoint: The solution typically turns from brown/orange (Ru-II) to dark green/blue (Ru-III) and back, indicating active redox cycling.
-
-
Termination: Cool to room temperature. Open to air to quench the catalyst (oxidizes to inactive species).
-
Purification: Remove excess CCl₄ and unreacted hexene under reduced pressure (rotary evaporator).
-
Note: The residue is often >98% pure product. If necessary, filter through a short pad of silica gel using pentane to remove catalyst residues.
-
Protocol B: Cost-Effective Copper Catalysis
Objective: Synthesis using inexpensive reagents for scale-up. Reference: Based on Matyjaszewski et al. (ATRP conditions) [2].
Reagents:
-
1-Hexene (10 mmol)
-
CCl₄ (15 mmol)
-
Catalyst: CuCl (0.1 mmol)
-
Ligand: 2,2'-Bipyridine (dNbipy) (0.3 mmol)
-
Solvent: Acetonitrile (2 mL) – Critical for solubilizing the Cu-complex
Workflow:
-
Complex Formation: Dissolve CuCl and Bipyridine in degassed acetonitrile. Stir for 10 mins until a dark brown complex forms.
-
Reaction: Add 1-hexene and CCl₄ under nitrogen flow.
-
Heating: Heat to 80 °C for 12 hours.
-
Note: Copper kinetics are slower; monitoring by GC-MS is recommended to ensure conversion.
-
-
Workup: Dilute with diethyl ether. Wash the organic phase 3x with water to remove the blue copper-amine complex. Dry over MgSO₄.
-
Isolation: Concentrate in vacuo. Distillation may be required to separate telomers (n=2 adducts) if formed.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst death (O₂ poisoning) | Ensure rigorous degassing (freeze-pump-thaw). Use Cp* Ru variants for higher robustness. |
| Telomerization (Oligomers) | Radical concentration too high | Decrease catalyst loading. Increase CCl₄:Alkene ratio (excess CCl₄ favors transfer over propagation). |
| Precipitation | Ligand dissociation | In Cu systems, add excess ligand (3:1 Ligand:Metal). In Fe systems, add soluble phosphines (PPh3). |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of C7 chloroalkanes.
References
-
Severin, K. (2006). Ruthenium Catalysts for the Kharasch Addition of Carbon Tetrachloride to Alkenes. Chemistry – A European Journal.
-
Matyjaszewski, K. (1998). Atom Transfer Radical Addition and Polymerization. Macromolecules.
-
Eckenberg, P., et al. (2000). Iron-Catalyzed Atom Transfer Radical Addition. Journal of Organometallic Chemistry.
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Chemical Derivatives from 1,1,1,3-Tetrachloroheptane.
-
Ricci, A. (2000). Modern Methods for the Synthesis of C-Cl Bonds. Wiley-VCH.[2]
Sources
Safety Operating Guide
Navigating the Disposal of 1,1,1-Trichloroheptane: A Guide for Laboratory Professionals
For the modern researcher, rigorous scientific practice extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1,1,1-Trichloroheptane (CAS No. 3922-26-7), a chlorinated alkane. As a compound lacking extensive public safety data, a conservative approach grounded in the principles of chemical hazard management is essential. This document synthesizes established regulatory frameworks with the known properties of similar long-chain chlorinated hydrocarbons to offer a comprehensive disposal strategy.
Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol
Inferred Properties and Associated Risks:
-
Persistence: Long-chain chlorinated alkanes are known for their environmental persistence.[1] They are generally resistant to biodegradation, meaning they can accumulate in the environment if not properly managed.[1]
-
Toxicity: Chlorinated hydrocarbons as a class exhibit varying degrees of toxicity. In the absence of specific data for 1,1,1-Trichloroheptane, it must be handled as a potentially toxic substance.
-
High Bioaccumulation Potential: The calculated octanol/water partition coefficient (logP) is a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. With a high calculated logP of 4.327, 1,1,1-Trichloroheptane is expected to be bioaccumulative.
-
Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often classified as hazardous waste.[2][3] Spent solvents and residues of this nature typically fall under the "F-listed" wastes.[4]
Given these factors, all waste containing 1,1,1-Trichloroheptane must be treated as hazardous waste . This classification is the cornerstone of the entire disposal process, dictating every subsequent step from collection to final disposition.
Data Summary: Physicochemical Properties of 1,1,1-Trichloroheptane
| Property | Value | Unit | Source & Significance |
| Molecular Formula | C₇H₁₃Cl₃ | - | (PubChem)[5] Defines the basic composition. |
| Molecular Weight | 203.54 | g/mol | (Cheméco)[6] |
| Normal Boiling Point | 468.62 | K | (Cheméco)[6] Indicates it is a liquid at room temperature with low volatility compared to short-chain solvents. |
| Octanol/Water Partition Coeff. (logP) | 4.327 | - | (Cheméco)[6] Suggests a high potential for bioaccumulation. |
| Water Solubility (log₁₀WS) | -4.31 | mol/L | (Cheméco)[6] Indicates very low water solubility, reinforcing its potential to persist and partition into organic matter. |
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of 1,1,1-Trichloroheptane waste from the point of generation to its final removal by a licensed disposal service.
Decision-Making Workflow for 1,1,1-Trichloroheptane Waste
Caption: Decision workflow for handling 1,1,1-Trichloroheptane hazardous waste.
Detailed Procedural Steps:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE. This includes, at a minimum:
-
Nitrile gloves
-
Splash-proof safety goggles
-
A buttoned lab coat
-
-
Waste Segregation (The Causality of Separation): At the point of generation, immediately segregate waste containing 1,1,1-Trichloroheptane.
-
Why? RCRA regulations mandate the separation of different classes of hazardous waste.[2][3] Mixing chlorinated solvents with non-chlorinated solvents can complicate the disposal process and significantly increase costs. Furthermore, mixing with incompatible chemicals can lead to dangerous reactions.
-
-
Container Selection:
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container. Borosilicate glass or High-Density Polyethylene (HDPE) are appropriate choices.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
For solid waste contaminated with 1,1,1-Trichloroheptane (e.g., contaminated paper towels, gloves), use a designated solid waste container lined with a heavy-duty plastic bag.
-
-
Labeling (The Cornerstone of Compliance): Proper labeling is a strict legal requirement and critical for safety.
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "1,1,1-Trichloroheptane ". If it is a mixture, list all components and their approximate percentages.
-
Record the "Accumulation Start Date"—the date the first waste was added to the container.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container at or near the point of generation, in a designated SAA.
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure the container is stored away from incompatible materials, particularly strong bases and chemically active metals like aluminum or magnesium, which can cause decomposition.
-
Keep the container closed at all times except when adding waste.
-
-
Arranging for Disposal:
-
Once the container is full, or if you are approaching the regulatory time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department.
-
Provide them with the information from the waste label. They will arrange for the waste to be picked up by a licensed hazardous waste disposal vendor.
-
Do not pour any amount of 1,1,1-Trichloroheptane down the drain or dispose of it in regular trash. This is illegal and environmentally harmful.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate area.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS or the emergency response team.
-
-
Control and Contain:
-
If the spill is small and you are trained to handle it, ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or commercial sorbents). Do not use combustible materials like paper towels to absorb large spills.
-
-
Clean-up and Decontamination:
-
Carefully collect the absorbed material using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container.
-
Label the container as "Hazardous Waste - Debris contaminated with 1,1,1-Trichloroheptane."
-
-
Final Disposal:
-
Store the sealed and labeled container in the SAA and contact EHS for disposal.
-
By adhering to these protocols, researchers can ensure that the disposal of 1,1,1-Trichloroheptane is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity from discovery through to disposal.
References
-
PubChem. 1,1,1-Trichloroheptane. National Center for Biotechnology Information. [Link]
-
GOV.UK. Environmental risk assessment: long-chain chlorinated paraffins.[Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
Cheméo. Heptane, 1,1,1-trichloro - Chemical & Physical Properties.[Link]
-
Electronic Code of Federal Regulations. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.[Link]
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. epa.gov [epa.gov]
- 5. 1,1,1-Trichloroheptane | C7H13Cl3 | CID 10352851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Heptane, 1,1,1-trichloro - Chemical & Physical Properties by Cheméo [chemeo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
